molecular formula C12H12N2O2 B6248189 1-(2,6-dimethylphenyl)-1H-pyrazole-5-carboxylic acid CAS No. 115316-26-2

1-(2,6-dimethylphenyl)-1H-pyrazole-5-carboxylic acid

Cat. No. B6248189
CAS RN: 115316-26-2
M. Wt: 216.2
InChI Key:
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Description

The compound “1-(2,6-dimethylphenyl)-1H-pyrazole-5-carboxylic acid” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The 2,6-dimethylphenyl group is a common substituent in organic chemistry, known for its steric and electronic effects .


Synthesis Analysis

While specific synthesis methods for “1-(2,6-dimethylphenyl)-1H-pyrazole-5-carboxylic acid” were not found, there are general methods for synthesizing pyrazole derivatives. For instance, one method involves the reaction of 2,6-dimethylphenol with various DOPO-substituted tetramethyl bisphenol monomers . Another method involves the reaction of 2,6-dimethylaniline with 2-chloroacetyl chloride .

Safety and Hazards

While specific safety data for “1-(2,6-dimethylphenyl)-1H-pyrazole-5-carboxylic acid” was not found, related compounds such as 2,6-dimethylphenol are known to be hazardous. They can cause skin and eye irritation, and may be harmful if swallowed or inhaled .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2,6-dimethylphenyl)-1H-pyrazole-5-carboxylic acid involves the reaction of 2,6-dimethylphenylhydrazine with ethyl acetoacetate to form 1-(2,6-dimethylphenyl)-3-oxobutane-1,2-diamine, which is then cyclized with hydrazine hydrate to form 1-(2,6-dimethylphenyl)-1H-pyrazole-5-carboxylic acid.", "Starting Materials": [ "2,6-dimethylphenylhydrazine", "ethyl acetoacetate", "hydrazine hydrate" ], "Reaction": [ "Step 1: 2,6-dimethylphenylhydrazine is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 1-(2,6-dimethylphenyl)-3-oxobutane-1,2-diamine.", "Step 2: The 1-(2,6-dimethylphenyl)-3-oxobutane-1,2-diamine is then cyclized with hydrazine hydrate in the presence of a catalyst such as acetic acid to form 1-(2,6-dimethylphenyl)-1H-pyrazole-5-carboxylic acid.", "Step 3: The product is then purified through recrystallization or column chromatography to obtain the final compound." ] }

CAS RN

115316-26-2

Product Name

1-(2,6-dimethylphenyl)-1H-pyrazole-5-carboxylic acid

Molecular Formula

C12H12N2O2

Molecular Weight

216.2

Purity

95

Origin of Product

United States

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